Ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C9H15N3O3. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Preparation Methods
The synthesis of Ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate with 2-hydroxypropan-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
Ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, influencing their function and stability .
Comparison with Similar Compounds
Ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:
1,2,4-Triazole-3-carboxylic acid: Lacks the ethyl ester and hydroxypropan-2-yl groups, resulting in different chemical properties and reactivity.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but without the hydroxypropan-2-yl group, affecting its biological activity and solubility.
Ethyl 1H-1,2,4-triazole-3-carboxylate: Lacks the methyl and hydroxypropan-2-yl groups, leading to variations in its chemical behavior and applications
Properties
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-5-15-7(13)6-10-8(9(2,3)14)12(4)11-6/h14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKLUZIYZRVPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C(C)(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339073-44-7 |
Source
|
Record name | ethyl 5-(2-hydroxypropan-2-yl)-1-methyl-1H-1,2,4-triazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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